molecular formula C10H10F2N2O B1411695 3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde CAS No. 1779131-98-4

3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde

Cat. No.: B1411695
CAS No.: 1779131-98-4
M. Wt: 212.2 g/mol
InChI Key: UDSGUUDEGGZFLC-UHFFFAOYSA-N
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Description

3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde is a chemical compound with the molecular formula C10H10F2N2O and a molecular weight of 212.2 g/mol . It is characterized by the presence of a difluoropyrrolidine ring attached to a picolinaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde typically involves the reaction of 3,3-difluoropyrrolidine with picolinaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, where the reactants are combined in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The difluoropyrrolidine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The difluoropyrrolidine ring may also interact with various enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

3-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde can be compared with other similar compounds, such as:

    3-(3,3-Difluoropyrrolidin-1-yl)pyridine-2-carbaldehyde: This compound has a similar structure but differs in the position of the aldehyde group.

    2-Pyridinecarboxaldehyde, 3-(3,3-difluoro-1-pyrrolidinyl): Another structurally related compound with variations in the pyridine ring and aldehyde group position.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O/c11-10(12)3-5-14(7-10)9-2-1-4-13-8(9)6-15/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSGUUDEGGZFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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